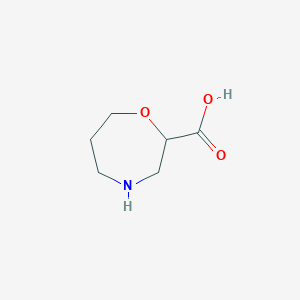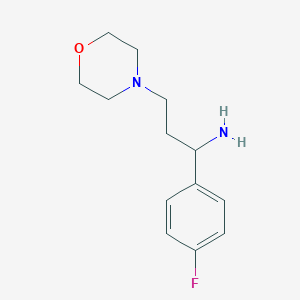
1-Amino-2-(4-fluorophenyl)propan-2-ol
Overview
Description
“1-Amino-2-(4-fluorophenyl)propan-2-ol” is a chemical compound with the CAS Number: 933751-36-1 . It has a molecular weight of 169.2 and its IUPAC name is 1-amino-2-(4-fluorophenyl)-2-propanol . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12FNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Chemical Properties
1-Amino-2-(4-fluorophenyl)propan-2-ol serves as a key intermediate in the synthesis of various chemical compounds, including pharmaceuticals. Its utility is underscored in the practical synthesis of 2-Fluoro-4-bromobiphenyl, a crucial intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials like flurbiprofen. The synthesis involves diazotization processes that, despite their efficiency, can lead to the formation of undesirable by-products, highlighting the importance of optimizing these reactions for better yields and purity (Qiu et al., 2009).
Biomedical Applications
The exploration of amino acids and their derivatives in biomedical research has revealed numerous potential applications, from drug development to the creation of novel biomaterials. For instance, chitosan-catechol conjugates, inspired by the adhesive properties of mussel proteins, have shown promise in various medical applications due to their excellent biocompatibility and tissue adhesion capabilities. These materials could revolutionize the development of wound healing patches, tissue sealants, and hemostatic materials, offering a bio-inspired solution to enhance medical treatments (Ryu et al., 2015).
Fluorinated Amino Acids in Protein Design
The incorporation of fluorine atoms into amino acids leads to the creation of fluorinated analogs with unique physicochemical properties, such as increased chemical inertness and thermal stability. These modified amino acids have been successfully used to enhance the stability of both soluble and membrane-bound proteins against various forms of denaturation, maintaining their structure and biological activity. This approach has significant implications for protein engineering, offering a pathway to design proteins with enhanced stability and novel functionalities (Buer & Marsh, 2012).
Analytical Chemistry
Ninhydrin, a reagent that reacts with primary amino groups to form Ruhemann's purple, has been extensively used for the detection and quantification of amino acids, peptides, and proteins. This reaction is pivotal in various fields, including agricultural, biomedical, and nutritional sciences, due to its specificity and sensitivity. The versatility and reliability of the ninhydrin reaction underscore its enduring relevance in analytical methodologies for the quantification of compounds containing primary amino groups (Friedman, 2004).
Safety and Hazards
The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can be harmful if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1-amino-2-(4-fluorophenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO/c1-9(12,6-11)7-2-4-8(10)5-3-7/h2-5,12H,6,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYWVSYPVSKZOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=C(C=C1)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![{4-[(Dimethylamino)methyl]-1,3-thiazol-2-yl}methanamine](/img/structure/B3307749.png)

![methyl[3-(2-methyl-1H-imidazol-1-yl)propyl]amine](/img/structure/B3307760.png)



![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-dimethylethanamine](/img/structure/B3307785.png)
![Methyl[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B3307793.png)
